WNK463
描述
属性
IUPAC Name |
N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHOMMVLGBIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WNK463: An In-depth Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
WNK463 is a potent and orally bioavailable pan-inhibitor of the With-No-Lysine (K) (WNK) family of serine/threonine kinases.[1][2][3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.
Core Mechanism of Action: The WNK-SPAK/OSR1 Signaling Cascade
This compound exerts its primary effects by inhibiting all four isoforms of WNK kinases (WNK1, WNK2, WNK3, and WNK4).[1][2] These kinases are crucial regulators of blood pressure and electrolyte homeostasis. The canonical downstream pathway involves the phosphorylation and activation of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1) kinases.[4][5] Activated SPAK and OSR1, in turn, phosphorylate and regulate the activity of various ion cotransporters, including the sodium-chloride cotransporter (NCC), the sodium-potassium-chloride cotransporter (NKCC1/2), and the potassium-chloride cotransporters (KCCs).[4][5] This signaling cascade plays a pivotal role in modulating ion flux across cell membranes, thereby influencing cell volume, blood pressure, and electrolyte balance.[3][4]
Quantitative Data: In Vitro and In Vivo Efficacy of this compound
The inhibitory potency of this compound against the WNK kinase isoforms has been determined through in vitro kinase assays. Furthermore, its physiological effects have been demonstrated in preclinical in vivo models.
| Target | IC50 (nM) | Assay Type |
| WNK1 | 5 | In vitro kinase assay |
| WNK2 | 1 | In vitro kinase assay |
| WNK3 | 6 | In vitro kinase assay |
| WNK4 | 9 | In vitro kinase assay |
| WNK1-mediated OSR1 phosphorylation | 41 | Biochemical assay |
| OSR1 phosphorylation in HEK293 cells | 106 | Cellular assay |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2][6]
| In Vivo Model | Dose (oral) | Effect |
| Spontaneously Hypertensive Rats (SHRs) | 1, 3, 10 mg/kg | Dose-dependent decrease in blood pressure |
| Spontaneously Hypertensive Rats (SHRs) | 1, 3, 10 mg/kg | Dose-dependent increase in urine output |
| Spontaneously Hypertensive Rats (SHRs) | 1, 3, 10 mg/kg | Dose-dependent increase in urinary sodium and potassium excretion |
In vivo studies demonstrate the physiological consequences of WNK pathway inhibition by this compound.[1][5]
Figure 1: The canonical WNK-SPAK/OSR1 signaling pathway inhibited by this compound.
Broader Signaling Networks Modulated by this compound
Recent evidence suggests that the impact of this compound extends beyond the canonical SPAK/OSR1 pathway, influencing other critical cellular signaling networks.
mTOR Signaling Pathway
This compound has been shown to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway.[1] In natural killer (NK) cells, treatment with this compound leads to the induction of autophagy, a process negatively regulated by mTOR. This is accompanied by the activation of AMP-activated protein kinase (AMPK), a key upstream regulator of mTOR.[1][4]
Akt and c-Myc Signaling
Inhibition of WNK kinases by this compound can lead to an increase in the phosphorylation of Akt and c-Myc.[1][4] This suggests a complex interplay where WNK kinases may normally act to restrain the activity of phosphatases that target these proteins. The increased phosphorylation of Akt and c-Myc has implications for cell growth, survival, and metabolism.[1]
Figure 2: Broader signaling networks impacted by this compound-mediated WNK inhibition.
NLRP3 Inflammasome Activation
WNK1 has been identified as a negative regulator of the NLRP3 inflammasome.[1] Consequently, inhibition of WNK1 by this compound can lead to the activation of the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines such as IL-1β.[1] This activation is thought to be mediated by changes in intracellular chloride concentration, which is regulated by the WNK signaling pathway.
Figure 3: this compound-induced activation of the NLRP3 inflammasome via WNK1 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to investigate the downstream effects of this compound.
Western Blot Analysis of SPAK/OSR1 Phosphorylation
This protocol is for detecting the phosphorylation status of SPAK and OSR1 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293, HUVECs, or NK cells) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 6 hours).[5]
-
For some experiments, osmotic stress (e.g., with sorbitol) can be used to activate the WNK pathway.[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-SPAK/OSR1 and total SPAK/OSR1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of this compound against WNK kinases.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Add recombinant WNK kinase to the reaction buffer.
-
Add a kinase substrate (e.g., myelin basic protein or a specific peptide substrate).
-
Add varying concentrations of this compound.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection of Kinase Activity:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done through various methods:
-
Radiometric assay: Spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity.
-
Fluorescence-based assay (e.g., LanthaScreen™): Using a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase, with detection by FRET.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
NLRP3 Inflammasome Activation Assay
This protocol outlines the steps to assess this compound-induced NLRP3 inflammasome activation.
-
Cell Priming and Treatment:
-
Culture macrophages (e.g., bone marrow-derived macrophages) or other suitable cell lines.
-
Prime the cells with lipopolysaccharide (LPS) for several hours to upregulate NLRP3 expression.
-
Treat the primed cells with this compound.
-
-
Inflammasome Activation:
-
Following this compound treatment, provide a second signal for NLRP3 activation, such as ATP or nigericin.
-
-
Detection of Inflammasome Activation:
-
ELISA: Collect cell culture supernatants and measure the concentration of secreted IL-1β.
-
Western Blot:
-
Analyze cell lysates for the presence of cleaved caspase-1.
-
Analyze cell culture supernatants for secreted, cleaved IL-1β.
-
-
Immunofluorescence: Stain cells for ASC specks, which are a hallmark of inflammasome assembly.
-
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that acts as a pan-WNK kinase inhibitor. Its primary mechanism of action involves the inhibition of the WNK-SPAK/OSR1 signaling cascade, leading to significant effects on blood pressure and electrolyte homeostasis. However, the influence of this compound extends to other crucial signaling pathways, including mTOR, Akt, and c-Myc, and it can also trigger the activation of the NLRP3 inflammasome. The detailed understanding of these downstream signaling pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of WNK kinase biology and for the development of novel therapeutic strategies targeting this important class of enzymes.
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
WNK463 Inhibitor: A Technical Guide to its Discovery, Mechanism, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
WNK463 is a potent, selective, and orally bioavailable pan-inhibitor of the With-No-Lysine (K) (WNK) family of serine/threonine kinases. Developed by Novartis, it emerged from a high-throughput screening campaign and subsequent optimization to target all four WNK isoforms (WNK1, WNK2, WNK3, and WNK4) with nanomolar efficacy. WNK kinases are crucial regulators of blood pressure and electrolyte homeostasis, primarily through the WNK-SPAK/OSR1-NCC signaling cascade. This compound has served as a critical chemical probe to elucidate the physiological and pathophysiological roles of WNK signaling. Despite its promise as a potential therapeutic for hypertension, its development was halted due to preclinical safety concerns. This guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols for its characterization.
Discovery and Rationale
This compound was identified and developed by Novartis through a systematic drug discovery process. The WNK kinase family was identified as a promising therapeutic target for hypertension due to its central role in regulating sodium and chloride ion transport in the kidneys. Mutations in WNK1 and WNK4 are linked to Gordon's syndrome, a rare form of hereditary hypertension, providing strong genetic validation for this pathway.
The discovery process likely involved:
-
High-Throughput Screening (HTS): A large library of chemical compounds was screened for inhibitory activity against a representative WNK kinase.
-
Hit-to-Lead Optimization: Promising "hit" compounds were chemically modified to improve potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability.
-
Lead Optimization: this compound emerged as a lead candidate with potent pan-WNK inhibition and desirable drug-like properties, warranting further preclinical evaluation.
This compound was found to be a highly selective ATP-competitive inhibitor, exploiting unique structural features within the WNK kinase active site for its high affinity.[1]
Mechanism of Action
This compound is a pan-WNK kinase inhibitor, meaning it potently inhibits the kinase activity of all four mammalian WNK isoforms.[2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The primary downstream targets of WNK kinases are the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). By inhibiting WNKs, this compound prevents the activation of SPAK and OSR1, which in turn leads to the dephosphorylation and inactivation of the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition of NCC activity reduces renal salt reabsorption, leading to increased excretion of sodium and water, and consequently, a lowering of blood pressure.
Signaling Pathway
The WNK-SPAK/OSR1-NCC signaling pathway is a critical regulator of electrolyte homeostasis and blood pressure. This compound directly targets the apex of this cascade.
Synthesis of this compound
The detailed, step-by-step synthesis protocol for this compound (IUPAC name: N-(tert-butyl)-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide) is proprietary to Novartis and is not publicly available in the scientific literature.
The synthesis of a complex molecule like this compound would involve a multi-step process, assembling its key structural motifs:
-
A substituted pyridine ring.
-
A piperidine linker.
-
An imidazole carboxamide core.
-
A trifluoromethyl-substituted 1,3,4-oxadiazole ring.
The general approach would likely involve the synthesis of these fragments followed by their sequential coupling using standard organic chemistry reactions, such as nucleophilic substitution, amide coupling, and heterocycle formation. The formation of the 1,3,4-oxadiazole ring, for instance, often involves the cyclization of a diacylhydrazine precursor.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| WNK1 | 5 |
| WNK2 | 1 |
| WNK3 | 6 |
| WNK4 | 9 |
| Data compiled from multiple sources.[2][3] |
This compound demonstrates high selectivity for WNK kinases. When tested against a panel of over 442 other kinases at a concentration of 10 µM, it showed significant inhibition (>50%) against only two other kinases.
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Species | Oral Bioavailability (%) | Half-life (t½, hours) |
| C57BL/6 Mice | 100% | 3.6 |
| Sprague Dawley Rats | 74% | 2.1 |
Table 3: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)
| Oral Dose (mg/kg) | Maximum Plasma Concentration (Cmax, nM) | Effect on Blood Pressure | Effect on Urine Output | Effect on Urinary Na+ & K+ Excretion |
| 1 | 88 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| 3 | 441 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| 10 | 1,170 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| Following a single oral administration. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Microfluidic Mobility Shift Assay)
This protocol is a representative method for determining the IC50 of an inhibitor against a WNK kinase.
-
Reagents & Materials:
-
Recombinant human GST-WNK1 (kinase domain, e.g., residues 1-491).
-
Fluorescein-labeled OSR1 peptide substrate (e.g., FAM-CATCHtide).
-
ATP and MgCl2/MnCl2.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT).
-
This compound serially diluted in DMSO.
-
Microfluidic chip-based capillary electrophoresis system (e.g., LabChip).
-
-
Procedure: a. Prepare a reaction mixture containing the WNK1 enzyme, kinase buffer, and the fluorescent OSR1 peptide substrate in a 384-well plate. b. Add serially diluted this compound or DMSO (vehicle control) to the wells. c. Initiate the kinase reaction by adding a solution of ATP and MgCl2/MnCl2. d. Allow the reaction to proceed for a set time (e.g., 60-180 minutes) at 30°C. e. Stop the reaction by adding a quench buffer containing EDTA. f. Analyze the samples using the microfluidic system. The system separates the phosphorylated product from the unphosphorylated substrate based on changes in electrophoretic mobility. g. Quantify the fluorescence of both substrate and product peaks. h. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. i. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based OSR1 Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit the WNK signaling pathway within a cellular context.
-
Reagents & Materials:
-
HEK293 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hyperosmotic stress agent (e.g., Sorbitol).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-OSR1 (T185)/SPAK (T233), anti-total OSR1/SPAK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure: a. Seed HEK293 cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for 1-2 hours. c. Induce WNK pathway activation by treating cells with a hyperosmotic agent (e.g., 0.5 M sorbitol for 30 minutes). Include an untreated control. d. Wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates using a BCA assay. f. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). h. Incubate the membrane with the primary anti-phospho-OSR1/SPAK antibody overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the signal using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with an anti-total OSR1/SPAK antibody to confirm equal protein loading.
Protocol 3: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the measurement of this compound's antihypertensive effects in a relevant animal model.
-
Animals & Housing:
-
Male Spontaneously Hypertensive Rats (SHRs), aged 12-16 weeks.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
-
Methodology (Radiotelemetry - Gold Standard): a. Surgically implant a radiotelemetry transmitter (e.g., Data Sciences International) with the catheter inserted into the abdominal aorta of anesthetized rats. b. Allow animals to recover for at least one week post-surgery. c. Record baseline blood pressure, heart rate, and activity for 24-48 hours. d. Prepare a formulation of this compound for oral gavage (e.g., in a vehicle like 0.5% methylcellulose). e. Administer a single oral dose of this compound (e.g., 1, 3, 10 mg/kg) or vehicle to the rats. f. Continuously monitor and record blood pressure and heart rate for at least 24 hours post-dosing. g. For metabolic studies, house rats in metabolic cages to collect urine. Measure urine volume and analyze for sodium and potassium concentrations using a flame photometer or ion-selective electrodes. h. Analyze the telemetry data to determine the magnitude and duration of the blood pressure reduction and any changes in heart rate.
Mandatory Visualizations
Preclinical Development and Discontinuation
While this compound demonstrated potent antihypertensive effects in rodent models, its development was terminated during preclinical safety studies. The compound was associated with unacceptable adverse effects, including ataxia (loss of coordination) and breathing difficulties at doses between 1-10 mg/kg.[1] These on-target toxicities likely arise from the inhibition of WNK kinases in tissues other than the kidney, such as the brain and central nervous system, where WNKs play other important physiological roles. This highlights the challenge of developing kinase inhibitors where the target is expressed in multiple tissues with diverse functions.
Conclusion
This compound stands as a landmark compound in the study of WNK kinase biology. It was the first orally bioavailable, potent, and selective pan-WNK inhibitor to be extensively characterized. The data generated from studies with this compound unequivocally validated the WNK-SPAK/OSR1-NCC pathway as a druggable target for hypertension. Although its own development was halted, this compound remains an invaluable tool for researchers investigating the complex roles of WNK kinases in physiology and disease. The insights gained from this compound continue to inform the development of next-generation inhibitors with improved tissue selectivity and safety profiles.
References
WNK463: A Potent Pan-Inhibitor of With-No-Lysine (WNK) Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The With-No-Lysine (WNK) family of serine/threonine kinases, comprising WNK1, WNK2, WNK3, and WNK4, are crucial regulators of ion homeostasis, blood pressure, and cell volume.[1] Dysregulation of the WNK signaling pathway is implicated in various pathologies, including hypertension and certain cancers, making these kinases attractive therapeutic targets. WNK463 is a potent, orally bioavailable pan-WNK kinase inhibitor that has demonstrated significant effects on cardiovascular and renal functions in preclinical models.[1][2] This document provides a comprehensive overview of the inhibitory activity of this compound against the four WNK isoforms, detailed experimental protocols for assessing its activity, and a depiction of the WNK signaling pathway.
This compound IC50 Values
This compound demonstrates potent inhibitory activity against all four members of the WNK kinase family. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined through in vitro kinase assays.
| Kinase | IC50 (nM) |
| WNK1 | 5[3][4] |
| WNK2 | 1[3][4] |
| WNK3 | 6[3][4] |
| WNK4 | 9[3][4] |
WNK Signaling Pathway
WNK kinases are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[5][6][7] Upon activation, WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[5][6] This signaling cascade plays a vital role in maintaining electrolyte balance and blood pressure. The activity of WNK kinases is regulated by various upstream signals, including hormones like angiotensin II and aldosterone, as well as by the CUL3/KLHL3 E3 ubiquitin ligase complex, which targets WNKs for degradation.[8][9]
Experimental Protocols
The IC50 values of this compound are typically determined using in vitro kinase assays. Two common methods are the mobility shift assay and the ADP-Glo™ kinase assay. Below are detailed methodologies for these assays.
In Vitro Kinase Inhibition Assay: Mobility Shift Method
This assay measures the phosphorylation of a substrate peptide by a WNK kinase, where the phosphorylated product is separated from the unphosphorylated substrate based on a change in electrophoretic mobility.
1. Materials and Reagents:
-
Recombinant human WNK1 (e.g., GST-WNK1(1-491))
-
Fluorescein-labeled OSR1 peptide substrate
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT[4]
-
Stop Buffer: 0.2% coating reagent with 2 mM EDTA[4]
-
384-well plates
-
Microfluidic chip-based electrophoresis system (e.g., LabChip 3000)
2. Assay Procedure:
-
Prepare a mixture of the fluorescein-labeled OSR1 peptide substrate and ATP in the reaction buffer. Final concentrations are typically around 10 µM for the peptide and 25 µM for ATP.[4]
-
Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the peptide/ATP mixture to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding the recombinant WNK1 enzyme to a final concentration of approximately 25 nM.[4]
-
Incubate the reaction at 25°C for a set period (e.g., 3 hours).[4]
-
Terminate the reaction by adding the stop buffer.
-
Analyze the samples using a microfluidic chip-based electrophoresis system to separate and quantify the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Method
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
1. Materials and Reagents:
-
Recombinant human WNK1
-
Substrate (e.g., Myelin Basic Protein or a specific peptide like OSR1)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
WNK1 Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[3]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white opaque plates
-
Luminometer
2. Assay Procedure:
-
Dilute the WNK1 enzyme, substrate, ATP, and this compound in the WNK1 Kinase Buffer.
-
In a 384-well plate, add 1 µl of this compound at various concentrations or DMSO (for control).[3]
-
Add 2 µl of the WNK1 enzyme.[3]
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[3]
-
Incubate the reaction at room temperature for 60 minutes.[3]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µl of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
References
- 1. mybiosource.com [mybiosource.com]
- 2. ulab360.com [ulab360.com]
- 3. promega.jp [promega.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism and inhibitor characterization of WNK1 kinase. | Sigma-Aldrich [merckmillipore.com]
- 7. Kinetic mechanism and inhibitor characterization of WNK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
WNK463: A Pan-WNK Kinase Inhibitor for the Regulation of Ion Cotransporters
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a pivotal role in regulating ion homeostasis and blood pressure.[1][2] They function as key upstream regulators of a signaling cascade that includes the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn modulate the activity of various ion cotransporters.[3][4][5] WNK463 is a potent, orally bioavailable, pan-WNK kinase inhibitor that has emerged as a valuable tool for studying the physiological and pathophysiological roles of the WNK signaling pathway and as a potential therapeutic agent for conditions such as hypertension.[1][6] This technical guide provides a comprehensive overview of the role of this compound in regulating ion cotransporters, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to the WNK-SPAK/OSR1 Signaling Pathway
The WNK-SPAK/OSR1 signaling pathway is a crucial regulator of cation-chloride cotransporters (CCCs) in various tissues, particularly in the kidney, where it plays a significant role in maintaining electrolyte balance and blood pressure.[3][7][8] The pathway is initiated by the WNK kinases (WNK1, WNK2, WNK3, and WNK4), which phosphorylate and activate the downstream kinases SPAK and OSR1.[2][3] Activated SPAK/OSR1, in turn, phosphorylate and regulate the activity of several ion cotransporters, including the Na-Cl cotransporter (NCC), the Na-K-2Cl cotransporter (NKCC1 and NKCC2), and the K-Cl cotransporters (KCCs).[3][9] Dysregulation of this pathway, often due to mutations in WNK kinases, can lead to conditions like familial hyperkalemic hypertension (Gordon's syndrome).[3][7][10]
This compound: Mechanism of Action and Potency
This compound is an ATP-competitive inhibitor that targets the catalytic domain of all four WNK kinase isoforms.[3][11] By inhibiting WNK kinases, this compound effectively blocks the downstream activation of SPAK/OSR1 and the subsequent phosphorylation of ion cotransporters.[3][6] This leads to a reduction in the activity of Na+ reabsorbing cotransporters like NCC and NKCC, promoting natriuresis and diuresis, which contributes to its antihypertensive effects.[6][12]
Quantitative Data on this compound Potency and Efficacy
The following tables summarize the in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound Against WNK Kinase Isoforms [6][11][12][13]
| WNK Isoform | IC50 (nM) |
| WNK1 | 5 |
| WNK2 | 1 |
| WNK3 | 6 |
| WNK4 | 9 |
Table 2: In Vivo Effects of this compound in Spontaneously Hypertensive Rats [3][6]
| Dosage (mg/kg, oral) | Effect on Blood Pressure | Effect on Urine Output | Effect on Urinary Na+ and K+ Excretion |
| 1, 3, 10 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each WNK kinase isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human WNK1, WNK2, WNK3, and WNK4 proteins are used as the enzyme source. Myelin basic protein (MBP) can be used as a generic substrate for phosphorylation.[11]
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, and ATP.
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the WNK kinase and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[14]
-
Mobility Shift Assay: Using capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate.[15][16]
-
Coupled ATP Depletion Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.[14]
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for WNK Pathway Inhibition
Objective: To assess the ability of this compound to inhibit the WNK-SPAK/OSR1 signaling pathway in a cellular context.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[3][12] Cells are cultured in appropriate media and conditions.
-
Transfection (Optional): Cells can be transfected with plasmids expressing tagged versions of WNK1, SPAK, or OSR1 to facilitate detection.
-
Stimulation: The WNK pathway can be activated by inducing osmotic stress, for example, by treating the cells with sorbitol.[12]
-
This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation.
-
Cell Lysis and Protein Analysis: After treatment, cells are lysed, and protein extracts are prepared. The phosphorylation status of SPAK/OSR1 is determined by Western blotting using phospho-specific antibodies.[6]
-
Data Analysis: The intensity of the phosphorylated SPAK/OSR1 bands is quantified and normalized to the total protein levels. The inhibitory effect of this compound is then calculated.
In Vivo Antihypertensive Efficacy Study
Objective: To evaluate the effect of this compound on blood pressure and renal function in an animal model of hypertension.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model.[6]
-
Drug Administration: this compound is administered orally (p.o.) via gavage at different doses (e.g., 1, 3, and 10 mg/kg).[3][6]
-
Blood Pressure Monitoring: Blood pressure is monitored continuously using telemetry or at specific time points using the tail-cuff method.
-
Metabolic Cage Studies: Animals are housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).
-
Urine Analysis: Urine volume is measured, and the concentrations of sodium and potassium are determined using a flame photometer or ion-selective electrodes.
-
Data Analysis: Changes in blood pressure, urine output, and electrolyte excretion are calculated for each dose group and compared to a vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway
References
- 1. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 5. The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. [PDF] The CUL3/KLHL3-WNK-SPAK/OSR1 pathway as a target for antihypertensive therapy. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound - Focus Biomolecules [mayflowerbio.com]
- 14. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Preclinical Profile of WNK463: A Pan-WNK Inhibitor for Cancer Therapy
Executive Summary: With-No-Lysine (WNK) kinases have emerged as critical regulators in various cellular processes, and their dysregulation is implicated in the progression of several cancers.[1] WNK463, a potent and orally bioavailable pan-WNK inhibitor, has demonstrated significant anti-tumor effects in a range of preclinical cancer models.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and its impact on the tumor microenvironment. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts by scientists and drug development professionals.
Mechanism of Action
This compound is an ATP-competitive, small-molecule inhibitor that demonstrates high affinity and selectivity for all four members of the WNK serine/threonine kinase family.[3][4] Its primary mechanism involves blocking the catalytic activity of WNK kinases, thereby preventing the phosphorylation and activation of their downstream substrates, namely Oxidative Stress Response 1 (OSR1) and SPS/STE20-related proline-alanine-rich kinase (SPAK).[1][3] This inhibition disrupts the regulation of various ion co-transporters, impacting cell volume, migration, and survival.[1][5]
Biochemical Potency
This compound potently inhibits the kinase activity of all four WNK isoforms with IC50 values in the low nanomolar range, establishing it as a "pan-WNK" inhibitor.
| Kinase Target | IC50 (nM) |
| WNK1 | 5 |
| WNK2 | 1 |
| WNK3 | 6 |
| WNK4 | 9 |
| Table 1: In vitro biochemical potency of this compound against the four WNK kinase family members. Data sourced from Selleck Chemicals and MedchemExpress.[2][4] |
Core Signaling Pathway
The canonical signaling cascade initiated by WNK kinases involves the direct phosphorylation of SPAK/OSR1. Activated SPAK/OSR1, in turn, phosphorylates and regulates the activity of solute carrier family 12 (SLC12) ion co-transporters, which are crucial for maintaining intracellular ion homeostasis. By inhibiting WNKs, this compound effectively shuts down this entire cascade.
Preclinical Efficacy in Oncology
This compound has demonstrated potent anti-tumor effects across a variety of cancer types, including breast, lung, and hepatocellular carcinoma, by inhibiting key processes of malignancy such as proliferation, migration, invasion, and angiogenesis.[1][6][7]
In Vitro Cellular Effects
In cell-based assays, this compound has been shown to reduce cancer cell migration and invasion, decrease the expression of mesenchymal markers, and induce apoptosis.[3][6][7]
| Cancer Type | Cell Line(s) | Concentration(s) Used | Key Observed Effects |
| Breast Cancer | MDA-MB-231 | 1 µM | Reduced cell migration and invasion; decreased expression of N-cadherin and AXL.[7][8] |
| Lung Cancer | H2009 | Not specified | Increased cancer cell death in co-culture with immune cells; suppressed PD-L1.[9] |
| Hepatocellular Carcinoma (HCC) | Not specified | Concentration-dependent | Induced apoptosis.[3] |
Table 2: Summary of key in vitro effects of this compound on various cancer cell lines.
In Vivo Anti-Tumor Activity
Preclinical studies in mouse models have confirmed the anti-tumor and anti-metastatic potential of this compound.
| Cancer Type | Mouse Model | Dosing Regimen | Key Outcomes |
| Breast Cancer | NSG (Xenograft) | 1.0-1.5 mg/kg, oral gavage, every other day | Decreased tumor burden, reduced metastasis, and improved survival.[6][10] |
| Colon Cancer Model | MC38 (Syngeneic) | 5 or 10 mg/kg, oral gavage, daily | Suppressed tumor growth, enhanced CD8+ T-cell mediated anti-tumor activity.[9] |
Table 3: Summary of in vivo preclinical studies demonstrating the anti-cancer efficacy of this compound.
This compound in Specific Cancer Pathways
Role in Breast Cancer Invasion
In breast cancer, WNK1 has been shown to promote invasion and metastasis through a network involving the transcription factor Slug and the receptor tyrosine kinase AXL.[8][11] this compound treatment effectively downregulates this pathway, leading to a reduction in invasive potential.[7][8]
Immuno-Oncology: Regulation of PD-L1
This compound has also been shown to possess immuno-modulatory properties. Specifically, inhibition of WNK3 leads to the suppression of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells.[9] This occurs via the JNK/c-JUN signaling pathway.[9] Lowering PD-L1 on cancer cells can restore T-cell function and enhance anti-tumor immunity. Concurrently, this compound can directly boost the secretion of cytokines from T-cells.[9]
Key Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol is based on studies using MDA-MB-231 cells in NSG mice.[6][10]
-
Cell Preparation: Human breast cancer MDA-MB-231 cells (bone metastatic variant) are cultured and harvested. For metastasis studies, 1 x 10⁵ cells are resuspended in PBS for intracardiac injection. For orthotopic tumors, cells are mixed with Matrigel before injection into the mammary fat pad.[6][10]
-
Animal Model: 5- to 6-week-old female immunodeficient NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are used.[6]
-
Tumor Implantation: Cells are injected as described above. Tumors are allowed to establish, typically for 2-3 days for metastasis models or until palpable for orthotopic models.[6][10]
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered by oral gavage every other day. A dose-escalation strategy may be used (e.g., 1 mg/kg for week 1, increased to 1.5 mg/kg for subsequent weeks).[6][10]
-
Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 × major axis × minor axis²).[9][10] For metastatic models, whole-body bioluminescent imaging (IVIS) is performed weekly after retro-orbital injection of D-luciferin.[6]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Metastatic burden in organs like the lungs can be quantified. Survival is also a key endpoint.[5][6][10]
In Vitro Cell Migration (Wound Healing) Assay
This protocol is a standard method to assess cancer cell migratory capacity.[6]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 6-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip (e.g., p200) is used to create a linear scratch or "wound" in the monolayer. The debris is washed away with PBS.
-
Treatment: The medium is replaced with fresh medium containing either this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO).[8]
-
Imaging: The wound area is imaged immediately after scratching (T=0) using a phase-contrast microscope.
-
Incubation: The plate is returned to a 37°C, 5% CO₂ incubator for 18-24 hours.
-
Final Imaging & Analysis: The same wound area is imaged again. The reduction in the wound area is quantified using software like ImageJ to determine the percentage of wound closure, which is indicative of cell migration.
Safety and Pharmacokinetics
This compound is reported to be 100% orally bioavailable in C57BL/6 mice.[8][10] While it has shown significant anti-tumor efficacy at doses of 1-10 mg/kg, some preclinical safety issues have been noted.[1][9][10] In rats and mice, higher doses (e.g., 10 mg/kg) were associated with on-target effects such as decreased blood pressure and other clinical signs like ataxia and breathing difficulties, consistent with the broad physiological roles of WNK kinases.[1][10] However, studies have shown that lower doses (1-1.5 mg/kg) can achieve anti-tumor and anti-metastatic effects without obvious untoward effects.[8][10] The development of this compound was reportedly discontinued due to these preclinical safety concerns.[1]
Conclusion and Future Directions
The preclinical data strongly support the role of WNK kinases as valid targets in oncology. This compound, as a pan-WNK inhibitor, has demonstrated robust efficacy against tumor growth and metastasis in various cancer models by disrupting key signaling pathways involved in invasion and immune evasion. While the therapeutic window for this compound itself may be narrow due to on-target toxicities, it serves as a critical tool compound and a proof-of-concept for WNK inhibition in cancer. Future efforts may focus on developing more isoform-selective WNK inhibitors or combination strategies to mitigate toxicity while retaining anti-tumor efficacy. The link between WNK1 and AXL-driven therapy resistance and the immuno-modulatory effects of WNK3 inhibition are particularly promising areas for continued investigation.[9][11]
References
- 1. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. WNK3 inhibition elicits antitumor immunity by suppressing PD-L1 expression on tumor cells and activating T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Effective Concentration of WNK463 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WNK463 is a potent and selective, orally bioavailable pan-inhibitor of the With-No-Lysine (K) family of serine/threonine kinases (WNK1, WNK2, WNK3, and WNK4)[1][2][3]. These kinases are crucial regulators of ion homeostasis, cell volume, and blood pressure through the phosphorylation and activation of downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase)[4]. The WNK signaling pathway has emerged as a therapeutic target in hypertension and, more recently, in cancer, where it is implicated in tumor cell migration, invasion, and proliferation[5][6][7]. This document provides a guide to the effective concentrations of this compound for in vitro cell culture experiments, along with detailed protocols for key assays.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound in cell culture is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Concentrations ranging from the low nanomolar to the micromolar scale have been reported to be effective.
| Cell Line/Type | Concentration(s) | Incubation Time | Assay/Effect Observed | Reference |
| HEK293 | 106 nM (IC50) | Not specified | Inhibition of OSR1 phosphorylation induced by osmotic stress. | [5] |
| HEK-293 | 1 µM | 15 minutes | Decreased KCC2 phosphorylation and increased KCC2 activity. | [8] |
| HUVECs | 1 µM | 6 hours | Inhibition of WNK1-catalyzed OSR1 phosphorylation. | [1] |
| Natural Killer (NK) Cells | 3 µM | 1 hour - 4 hours | Decreased cell volume, motility, and cytolytic activity; induced autophagy via AMPK activation and mTOR inhibition. | [4] |
| YTS (Human NK cell line) | Dose-dependent | Not specified | Decreased cytotoxicity. | [4] |
| MDA-MB-231 (Breast Cancer) | 1 µM | 24 hours | Reduced cell migration and invasion in 2D and 3D assays. | [9] |
| MDA-MB-231 (Breast Cancer) | 4.3 µM (IC50) | Not specified | Inhibition of endogenous OSR1 phosphorylation. Cells were viable up to 12 µM. | [10] |
| mpkCCD (Mouse Kidney) | 100-500 nM | 1 hour | Markedly inhibited SPAK phosphorylation. No significant effect on K+-induced ENaC current or pSGK1. | [11] |
| mpkCCD (Mouse Kidney) | 1 µM | 1 hour | Significant effect on ENaC and pSGK1, possibly due to off-target inhibition. | [11] |
| Human Tissue-Engineered Corneas | 50 nM, 1 µM, 10 µM | 6 days | Reduced phosphorylation of SPAK/OSR1 in wounded tissues. | [2] |
| HeLa Cells | 10 µM | 2 hours | Significantly enhanced p38 activation. | [8] |
| WPMY-1 (Prostate Stromal) | 0.1 µM - 10 µM | 24 - 72 hours | Time-dependent decreases in cell viability. | [12] |
| H460 & H2009 (Lung Cancer) | Concentration not specified | Not specified | Reduced membrane PD-L1 levels without profoundly affecting cell viability. | [13] |
| CF Airway Epithelia | 1 µM | 24 hours | Did not alter airway surface liquid pH (pHASL). | [14] |
| CF Airway Epithelia | 10 µM | 2 hours | Increased pHASL by increasing HCO3− secretion. | [14] |
Signaling Pathways and Experimental Workflows
WNK Signaling Pathway
WNK kinases are key upstream regulators of ion cotransporters. Under stimuli such as osmotic stress, WNKs phosphorylate and activate the downstream kinases SPAK and OSR1. These, in turn, phosphorylate and modulate the activity of various ion cotransporters, affecting ion flux and cell volume. This compound acts by inhibiting the kinase activity of all four WNK isoforms.
General Experimental Workflow
This diagram outlines a typical workflow for assessing the effect of this compound on a specific cellular function, such as cell viability or protein phosphorylation.
Experimental Protocols
Protocol 1: Western Blot for OSR1/SPAK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of its direct downstream targets, OSR1 and SPAK.
Materials:
-
Cell line of interest (e.g., HEK293, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-OSR1/SPAK, anti-total-OSR1/SPAK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Starve cells in serum-free medium for 2-4 hours if necessary. Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time (e.g., 1-6 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-OSR1/SPAK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total OSR1/SPAK and a loading control like GAPDH.
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
This protocol measures the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator[12].
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cells in a 2D culture.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
6-well or 12-well plates
-
Complete cell culture medium
-
This compound and vehicle control
-
200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a culture insert to create a uniform cell-free gap.
-
Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.
-
Treatment: Add fresh medium containing a non-lethal concentration of this compound (e.g., 1 µM) or vehicle control[9]. It is often recommended to use a low-serum medium to minimize cell proliferation.
-
Image Acquisition: Immediately capture images of the wound at multiple defined locations (Time 0).
-
Incubation: Incubate the plate at 37°C.
-
Follow-up Imaging: Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area. Compare the closure rate between this compound-treated and control groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 8. glpbio.com [glpbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WNK3 inhibition elicits antitumor immunity by suppressing PD-L1 expression on tumor cells and activating T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WNK Inhibition Increases Surface Liquid pH and Host Defense in Cystic Fibrosis Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of WNK463 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of WNK463, a potent, orally bioavailable pan-WNK (With-No-Lysine) kinase inhibitor.[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide summarizes the key physicochemical properties of this compound and offers a step-by-step methodology for its dissolution in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties of this compound
This compound is a white to off-white solid powder.[1] A summary of its relevant properties is provided in the table below. It is crucial to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly reduce the compound's solubility.[1][2][3]
| Property | Value | Citations |
| Molecular Formula | C₂₁H₂₄F₃N₇O₂ | [1][4][5] |
| Molecular Weight | 463.46 g/mol | [1][2][4][6] |
| Appearance | White to off-white/beige solid powder | [1] |
| Solubility in DMSO | ≥ 30 mg/mL (64.73 mM) | [1][3] |
| Purity (HPLC) | Typically ≥98% |
WNK Signaling Pathway Inhibition by this compound
WNK kinases are key regulators of ion homeostasis and blood pressure. This compound is a pan-inhibitor, targeting all four members of the WNK family (WNK1, WNK2, WNK3, WNK4).[2][6] This inhibition prevents the phosphorylation and activation of downstream kinases such as SPAK and OSR1, ultimately affecting ion transporter activity.
Caption: this compound inhibits the WNK kinase signaling cascade.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
3.1 Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2 Experimental Workflow
Caption: Workflow for this compound stock solution preparation.
3.3 Step-by-Step Procedure
-
Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile vial on an analytical balance. Carefully weigh a desired amount of this compound powder (e.g., 5 mg) into the vial. Record the exact mass.
-
Calculation: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (µL) = (Mass (mg) / 463.46 mg/mmol) * 100
Example for 5 mg of this compound: Volume (µL) = (5 mg / 463.46 mg/mmol) * 100 = 1078.8 µL
-
Dissolution: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If dissolution is slow, brief sonication in a water bath can be applied.
-
Verification: Visually inspect the solution against a light source to ensure no undissolved particulates remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[2][7] Clearly label each aliquot with the compound name, concentration, and date of preparation.
Storage and Handling
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| DMSO Stock Solution | -80°C | 6 months - 1 year | [1][2] |
| -20°C | 1 month | [1][2] |
Handling Recommendations:
-
Always use fresh, anhydrous DMSO to prepare solutions.
-
Protect solutions from light.[8]
-
For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).[7]
-
When preparing working solutions, dilute the stock solution with the appropriate aqueous buffer or cell culture medium immediately before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
- 8. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Western Blot Analysis of pOSR1 Following WNK463 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure. A key downstream effector of WNK kinases is the Oxidative Stress Responsive 1 (OSR1) kinase, which is activated via phosphorylation by WNKs.[1][2][3] WNK463 is a potent, orally bioavailable pan-WNK kinase inhibitor that has been shown to decrease the phosphorylation of OSR1 and its related kinase SPAK (SPS1-related proline/alanine-rich kinase).[2][4] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of OSR1 (pOSR1) in response to treatment with this compound.
WNK-OSR1 Signaling Pathway
The WNK kinases (WNK1, WNK2, WNK3, and WNK4) are activated by various stimuli, including osmotic stress.[3] Activated WNKs then phosphorylate and activate the downstream kinases OSR1 and SPAK.[1][2][3] These activated kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, thereby controlling cellular ion flux and volume.[3] this compound acts as an inhibitor of all four WNK kinase family members, thus preventing the downstream phosphorylation and activation of OSR1.[4]
Experimental Data
The following table summarizes the quantitative data on the effect of this compound on OSR1 phosphorylation as determined by Western blot analysis in cultured podocytes.
| Treatment | Concentration | Time | Fold Change in pOSR1 vs. Control | Reference |
| This compound | 1 µM | 60 min | 0.6 ± 0.3 | [2] |
| FK506 (inducer) | 0.5 µM | 60 min | 1.6 ± 0.3 | [2] |
| FK506 + this compound | 0.5 µM + 1 µM | 60 min | 0.62 ± 0.25 | [2] |
| Cyclosporine A (inducer) | 1 µM | 60 min | 2.1 ± 0.25 | [2] |
| Cyclosporine A + this compound | 1 µM + 1 µM | 60 min | 0.79 ± 0.46 | [2] |
Western Blot Protocol for pOSR1 after this compound Treatment
This protocol is designed for the analysis of pOSR1 levels in cell lysates following treatment with this compound.
Experimental Workflow
Materials and Reagents
-
Cell Culture: Appropriate cell line and culture media.
-
This compound Inhibitor: Prepare stock solution in DMSO.
-
Lysis Buffer (RIPA Buffer recommended for phosphoproteins):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (e.g., 1 mM Na3VO4).
-
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer (Laemmli buffer).
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein, which can increase background.
-
Primary Antibodies:
-
Anti-phospho-OSR1 (pSer325) antibody.
-
Anti-total OSR1 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: (if re-probing the same membrane).
Detailed Protocol
1. Cell Culture and this compound Treatment
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for the specified time (e.g., 60 minutes). Include positive and negative controls as needed.
2. Cell Lysis
-
After treatment, place the culture dish on ice and aspirate the media.
-
Wash the cells once with ice-cold 1X PBS.
-
Add ice-cold RIPA buffer (with freshly added protease and phosphatase inhibitors) to the plate (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE
-
Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
7. Primary Antibody Incubation
-
Dilute the anti-phospho-OSR1 antibody in 5% BSA in TBST at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
8. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST according to the manufacturer's instructions.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
10. Stripping and Re-probing for Total OSR1
-
To normalize the pOSR1 signal to the total amount of OSR1 protein, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol to remove the bound antibodies.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps (6-9) using an anti-total OSR1 antibody.
-
Quantify the band intensities for both pOSR1 and total OSR1 using densitometry software. The pOSR1 signal should be normalized to the corresponding total OSR1 signal for each sample.
References
Application Note: Measuring WNK Kinase Inhibition with WNK463
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and blood pressure.[1][2] Dysregulation of WNK signaling is associated with hypertension and other diseases, making these kinases attractive targets for drug development.[1][2] WNK463 is a potent, orally bioavailable, pan-WNK kinase inhibitor that targets the catalytic domain of all four WNK isoforms.[3][4][5][6] This application note provides detailed protocols for utilizing this compound in in vitro kinase assays to accurately measure WNK inhibition, a critical step in the characterization of potential therapeutic agents.
WNK Signaling Pathway
The WNK signaling cascade is a key regulator of ion homeostasis. WNK kinases phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[1][7] Activated OSR1/SPAK, in turn, phosphorylate and modulate the activity of various ion co-transporters, such as NKCC1/2 and NCC, thereby controlling cellular ion flux and volume.[7][8]
Caption: WNK Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data: this compound Inhibition Profile
This compound demonstrates potent inhibition across all four WNK kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Isoform | IC50 (nM) |
| WNK1 | 5[3][4] |
| WNK2 | 1[3][4] |
| WNK3 | 6[3][4] |
| WNK4 | 9[3][4] |
Experimental Protocols
Two common and robust methods for measuring WNK kinase activity and its inhibition by this compound are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
Protocol 1: ADP-Glo™ Kinase Assay for WNK Inhibition
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human WNK1, WNK2, WNK3, or WNK4 (GST-tagged)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow for this compound.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
Prepare a solution containing the WNK kinase in kinase reaction buffer.
-
Prepare a substrate/ATP solution containing MBP and ATP in kinase reaction buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.
-
-
Kinase Reaction:
-
Add 2.5 µL of the this compound dilution or DMSO (for control) to the wells of a 96-well plate.
-
Add 5 µL of the WNK kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is displaced by a competitive inhibitor like this compound.
Materials:
-
Recombinant human WNK kinase (GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
LanthaScreen™ Kinase Tracer
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well plates
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: LanthaScreen™ Kinase Binding Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Prepare a 2X solution of the WNK kinase and a 2X solution of the LanthaScreen™ Eu-anti-GST Antibody in kinase buffer.
-
Prepare a 2X solution of the appropriate LanthaScreen™ Kinase Tracer in kinase buffer.
-
-
Assay Assembly:
-
Add 5 µL of the this compound dilutions or DMSO to the wells of a 384-well plate.
-
Prepare a kinase/antibody mixture by combining equal volumes of the 2X WNK kinase and 2X Eu-anti-GST Antibody solutions. Incubate for 20 minutes at room temperature.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the 2X Kinase Tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Calculate the percent inhibition for each this compound concentration based on the emission ratio.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Conclusion
The protocols outlined in this application note provide robust and reliable methods for measuring the inhibitory activity of this compound against WNK kinases. These assays are essential tools for researchers in both academic and industrial settings for the discovery and characterization of novel WNK inhibitors. The provided data on this compound serves as a valuable benchmark for these studies.
References
- 1. WNK kinases in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.jp [promega.jp]
- 10. ulab360.com [ulab360.com]
WNK463: A Promising Inhibitor for Triple-Negative Breast Cancer Intervention
Application Notes and Protocols for Researchers
Introduction: Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified the With-No-Lysine (K) kinase (WNK) family, particularly WNK1, as a potential therapeutic target in TNBC. WNK1 has been identified as a proto-oncogenic signature gene in TNBC, and its inhibition has been shown to suppress key metastatic drivers.[1] WNK463, a potent and orally bioavailable pan-WNK kinase inhibitor, has emerged as a valuable tool for investigating the role of WNK signaling in TNBC and as a potential lead compound for drug development.[2][3] These application notes provide a comprehensive overview of this compound's application in TNBC cell lines, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of all four WNK family members (WNK1, WNK2, WNK3, and WNK4) with high potency.[1][4] In the context of TNBC, the primary mechanism of this compound appears to be the inhibition of the WNK1-OSR1/SPAK signaling pathway. This pathway is implicated in regulating ion homeostasis, cell volume, and migration.[5][6] Furthermore, studies have shown that inhibition of WNK1 by this compound leads to a significant reduction in the expression of AXL, a receptor tyrosine kinase that is a known driver of metastasis in breast cancer.[1][7] This suggests that this compound exerts its anti-cancer effects by disrupting signaling cascades that are crucial for tumor cell migration, invasion, and survival.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| WNK1 | 5 | Kinase Assay | [4] |
| WNK2 | 1 | Kinase Assay | [4] |
| WNK3 | 6 | Kinase Assay | [4] |
| WNK4 | 9 | Kinase Assay | [4] |
| WNK1-mediated OSR1 phosphorylation | 106 | Biochemical Assay | [8] |
Table 2: Effects of this compound on TNBC Cell Migration and Invasion
| Cell Line | Assay | This compound Concentration | % Inhibition | Reference |
| MDA-MB-231 | Wound Closure | 1 µM | Significant reduction | [7] |
| BT-549 | Wound Closure | 1 µM | Significant reduction | [7] |
| BT-20 | Wound Closure | 1 µM | Significant reduction | [7] |
| MDA-MB-231 | 3D Collagen Invasion | 1 µM | Significant reduction | [7] |
| MDA-MB-157 | Migration Assay | 62.5 nM - 5 µM | Dose-dependent | [9][10] |
| HCC1806 | Migration Assay | 62.5 nM - 5 µM | Dose-dependent | [9][10] |
| BT-59 | Migration Assay | 62.5 nM - 5 µM | Dose-dependent | [9][10] |
Table 3: In Vivo Efficacy of this compound in a TNBC Mouse Model
| Cell Line Xenograft | Mouse Model | This compound Dosage | Outcome | Reference |
| MDA-MB-231 | NSG Mice (orthotopic) | 1-1.5 mg/kg (oral gavage) | Smaller tumor volume and weight | [7] |
| MDA-MB-231-BoM | NSG Mice (intracardiac) | 1-1.5 mg/kg (oral gavage) | Improved survival | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits WNK1, leading to decreased AXL expression and OSR1/SPAK phosphorylation, ultimately suppressing TNBC cell migration and invasion.
Caption: A typical experimental workflow to assess the anti-cancer effects of this compound on TNBC cell lines, from in vitro characterization to in vivo validation.
Experimental Protocols
1. Cell Culture
-
Cell Lines: MDA-MB-231, BT-549, SUM159, MDA-MB-157, HCC1806, BT-59 (or other relevant TNBC cell lines).
-
Culture Medium: Refer to the supplier's recommendations for the specific cell line (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Western Blot Analysis
-
Objective: To determine the effect of this compound on the phosphorylation of OSR1 and the expression of AXL.
-
Procedure:
-
Seed TNBC cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO as a vehicle control for a specified time (e.g., 6 or 24 hours).[4]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-15% SDS-PAGE gel.[9]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against p-WNK1, WNK1, p-OSR1, OSR1, AXL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Migration (Wound Healing) Assay
-
Objective: To assess the effect of this compound on the migratory capacity of TNBC cells.
-
Procedure:
-
Seed cells in a 6-well plate and grow them to confluency.
-
Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or DMSO.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
4. 3D Collagen Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive potential of TNBC cells in a three-dimensional matrix.
-
Procedure:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a layer of collagen I.
-
Seed TNBC cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of this compound or DMSO to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of invading cells in several random microscopic fields.[7]
-
5. In Vivo Xenograft Studies
-
Objective: To determine the in vivo anti-tumor efficacy of this compound.
-
Procedure:
-
Inject TNBC cells (e.g., MDA-MB-231) subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice (e.g., NSG mice).
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1-1.5 mg/kg) or vehicle control via oral gavage on a predetermined schedule (e.g., every other day).[7][8]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
For metastasis studies, cells can be injected intracardially, and metastatic burden can be assessed using bioluminescence imaging if the cells are luciferase-tagged.[8]
-
This compound is a valuable research tool for elucidating the role of WNK signaling in triple-negative breast cancer. The provided data and protocols offer a solid foundation for researchers to investigate the anti-migratory, anti-invasive, and anti-tumor effects of this potent WNK inhibitor. Further studies are warranted to fully explore the therapeutic potential of targeting the WNK pathway in TNBC and to identify potential biomarkers for patient stratification.
References
- 1. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 10. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WNK463 solubility issues and how to improve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WNK463. Here you will find information on addressing solubility issues and best practices for its use in experiments.
Troubleshooting and FAQs
This section addresses common issues and questions regarding the solubility and handling of this compound.
Q1: My this compound powder won't dissolve in my chosen solvent. What should I do?
A1: First, ensure you are using a recommended solvent. This compound is known to be soluble in DMSO and Ethanol.[1][2] If you are using one of these, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1][3][4] Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle for preparing your stock solution.
-
Sonication: To aid dissolution, you can sonicate the solution in an ultrasonic bath.[5] This can help break up any clumps of powder and increase the surface area for the solvent to act upon.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., 37°C) can also help to increase solubility. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also be employed to facilitate the dissolution process.[5]
Q2: I've successfully dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when introduced to an aqueous environment. Here are some strategies to overcome this:
-
Stepwise Dilution: Instead of directly adding the concentrated DMSO stock to your final volume of media, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1%.[5] Higher concentrations of DMSO can be toxic to cells and can also increase the likelihood of precipitation.
-
Use of Surfactants: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween 80 are often used to maintain solubility in aqueous solutions.[1] While not always suitable for cell culture, for certain applications, a very low, non-toxic concentration of a biocompatible surfactant might be considered after careful validation.
Q3: How should I store my this compound stock solution, and for how long is it stable?
A3: Proper storage is crucial to maintain the integrity of your this compound stock solution.
-
Storage Temperature: Store your stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1]
-
Protection from Light: Protect the stock solutions from light.[5]
Q4: Can I prepare a stock solution of this compound in water?
A4: No, this compound is reported to be insoluble in water.[1][2] Attempting to dissolve it directly in water or aqueous buffers will likely be unsuccessful. You must first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can vary slightly between different batches of the compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 30 - 92 | ≥ 64.73 - 198.5 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][3][4] |
| Ethanol | 92 | 198.5 | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3][4]
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration.
-
Ensure the final concentration of DMSO in the working solution is below 0.1% to avoid cytotoxicity.
-
Add the working solution to your cell culture plates and mix gently by swirling the plate.
-
Use the prepared working solution immediately.
-
Protocol 3: Example Formulation for In Vivo Oral Administration
This is an example formulation and may require optimization for your specific animal model and experimental design.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 160 mg/mL).[1]
-
In a separate tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the other solvents, ensuring the solution is clear after each addition. A common formulation is:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline or ddH₂O[1]
-
-
For example, to prepare 1 mL of a working solution, you could add 50 µL of a 160 mg/mL DMSO stock to 300 µL of PEG300 and mix until clear. Then add 50 µL of Tween 80 and mix until clear. Finally, add 600 µL of ddH₂O to bring the final volume to 1 mL.[1]
-
The mixed solution should be used immediately for optimal results.[1]
-
Visualizations
WNK Signaling Pathway
The following diagram illustrates the core components of the WNK (With-No-Lysine) kinase signaling pathway. WNK kinases phosphorylate and activate OSR1 and SPAK, which in turn phosphorylate and regulate the activity of various ion cotransporters.
Caption: The WNK signaling pathway and the inhibitory action of this compound.
This compound Solubility Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common solubility issues encountered with this compound.
References
troubleshooting inconsistent results with WNK463 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-WNK kinase inhibitor, WNK463, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable pan-inhibitor of the With-No-Lysine (K) family of serine/threonine kinases (WNK1, WNK2, WNK3, and WNK4).[1][2] Its primary mechanism of action is the inhibition of the kinase activity of all four WNK isoforms, which play a crucial role in regulating ion homeostasis, cell volume, and blood pressure through the WNK-SPAK/OSR1 signaling pathway.[3][4]
Q2: What are the reported IC50 values for this compound against the different WNK isoforms?
The half-maximal inhibitory concentrations (IC50) of this compound for the four WNK kinase isoforms are summarized in the table below.
| WNK Isoform | IC50 (nM) |
| WNK1 | 5 |
| WNK2 | 1 |
| WNK3 | 6 |
| WNK4 | 9 |
Data sourced from multiple publications.[1][2]
Q3: What is the WNK-SPAK/OSR1 signaling pathway?
The WNK-SPAK/OSR1 signaling pathway is a key regulator of ion transport. WNK kinases phosphorylate and activate the downstream kinases SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1 then phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-2Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling intracellular ion concentrations and cell volume.
Figure 1. WNK-SPAK/OSR1 Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Inconsistent In Vitro Results
Inconsistent results in in vitro experiments with this compound can arise from several factors, ranging from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in Phosphorylation of Downstream Targets (SPAK/OSR1)
High variability in the phosphorylation levels of SPAK and OSR1 is a common issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent this compound Activity | 1. Confirm Solubility: this compound is soluble in DMSO.[5][6] Ensure complete dissolution before adding to media. Prepare fresh stock solutions regularly and store them appropriately (-20°C for short-term, -80°C for long-term).[6] 2. Verify Final Concentration: Recalculate dilutions to ensure the correct final concentration in your assay. Inconsistent pipetting can lead to significant variations. | Consistent inhibition of WNK kinase activity, leading to more reproducible downstream effects. |
| Cellular State Variability | 1. Synchronize Cell Cycle: If your cell line is sensitive to cell cycle-dependent signaling, consider synchronization before treatment. 2. Control Confluency: Use cells at a consistent confluency for all experiments, as cell density can affect signaling pathways. 3. Serum Starvation: For some assays, serum-starving cells before this compound treatment can reduce baseline signaling and enhance the observed effect. | Reduced baseline variability in SPAK/OSR1 phosphorylation, making the effect of this compound more pronounced and consistent. |
| Assay Conditions | 1. Optimize Treatment Time: The optimal incubation time for this compound can vary between cell lines. Perform a time-course experiment (e.g., 1, 2, 4, 6, 24 hours) to determine the optimal duration for observing the desired effect.[5] 2. Consistent Lysis and Sample Handling: Use a consistent lysis buffer and protocol. Ensure complete inhibition of phosphatases by including phosphatase inhibitors in your lysis buffer. | A clear and reproducible dose-response and time-course effect of this compound on SPAK/OSR1 phosphorylation. |
Problem 2: Off-Target Effects or Unexpected Phenotypes
This compound is highly selective for WNK kinases, but off-target effects can occur, especially at higher concentrations.[7][8]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Inhibitor Concentration | 1. Perform a Dose-Response Curve: Determine the minimal effective concentration that inhibits WNK signaling without causing widespread cellular changes. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).[8] 2. Use a Negative Control: Compare the effects of this compound to a structurally unrelated WNK inhibitor, if available, or use siRNA/shRNA to knock down specific WNK isoforms to confirm the phenotype is WNK-dependent.[8] | Identification of a specific concentration window where the observed effects are primarily due to WNK inhibition. |
| Cell Line-Specific Effects | 1. Characterize WNK Isoform Expression: Determine the expression profile of WNK1, WNK2, WNK3, and WNK4 in your cell line of interest. The specific isoform expression may influence the cellular response to a pan-WNK inhibitor. 2. Test in Multiple Cell Lines: If possible, validate key findings in a different cell line to ensure the observed phenotype is not an artifact of a specific cellular context. | A better understanding of the WNK-dependent signaling in your specific model system and increased confidence in the observed phenotype. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to WNK kinases in a cellular context.[9][10][11] The principle is that ligand binding increases the thermal stability of the target protein.
Figure 2. General workflow for a Cellular Thermal Shift Assay (CETSA).
Key Methodological Steps for CETSA with this compound:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes).
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble WNK protein in each sample by Western blotting using a specific antibody for the WNK isoform of interest.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[12]
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on WNK kinase activity in a biochemical assay.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant WNK kinase, a suitable substrate (e.g., a peptide derived from OSR1), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO vehicle to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP and incubate at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: Measure the amount of substrate phosphorylation using a suitable method, such as a phosphospecific antibody in an ELISA or Western blot, or by detecting the consumption of ATP using a luminescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 4. Item - The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - University of Exeter - Figshare [ore.exeter.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. WNK Inhibition Increases Surface Liquid pH and Host Defense in Cystic Fibrosis Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WNK463 Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing variability in the oral bioavailability of WNK463 during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: The oral bioavailability of this compound has been reported to be 100% in C57BL/6 mice and 74% in Sprague Dawley rats[1]. However, significant variability can be encountered in practice.
Q2: Why am I observing high variability in the plasma concentrations of this compound after oral dosing?
A2: High variability in plasma concentrations can stem from several factors, including issues with the formulation, the oral gavage procedure, and physiological differences between individual animals. It is crucial to standardize your experimental protocol to minimize these variables.
Q3: What is a suitable vehicle for the oral administration of this compound?
A3: While the exact vehicle used in the initial preclinical studies has not been detailed in published literature, a common approach for compounds with similar characteristics is to use a suspension. This compound is soluble in methanol, suggesting it is lipophilic. For oral gavage in rodents, a suspension in a vehicle such as 0.5% methylcellulose or a solution using a small amount of a solubilizing agent like DMSO in saline is a typical starting point. It is recommended to perform vehicle screening to find a formulation that provides consistent results.
Q4: Can food intake affect the oral bioavailability of this compound?
A4: Yes, the presence of food in the gastrointestinal tract can significantly impact the absorption of orally administered compounds. It is advisable to standardize the fasting period for all animals before oral dosing to reduce this source of variability.
Q5: At what doses of this compound were preclinical safety issues observed?
A5: The development of this compound was discontinued due to preclinical safety concerns, including ataxia and breathing difficulties, which were observed at doses ranging from 1 to 10 mg/kg[2].
Troubleshooting Guides
Issue 1: Inconsistent Plasma Concentrations Between Animals in the Same Dosing Group
| Potential Cause | Troubleshooting Steps |
| Improper Oral Gavage Technique | - Ensure all personnel are thoroughly trained in oral gavage for the specific rodent species. - Use the correct size and type of gavage needle for the animal's weight to prevent injury or incorrect dosing. - Verify the correct placement of the gavage needle in the stomach before administering the dose. |
| Inconsistent Dosing Volume | - Calibrate pipettes and syringes regularly. - Prepare a sufficient volume of the dosing formulation to ensure each animal receives the intended dose. |
| Formulation Inhomogeneity | - If using a suspension, ensure it is continuously stirred or vortexed between dosing each animal to maintain a uniform concentration. - Visually inspect the formulation for any signs of precipitation or aggregation. |
| Physiological Variability | - Use animals from the same vendor, with a narrow age and weight range. - Acclimatize animals to the experimental conditions and handling for a sufficient period before the study. - Standardize the fasting period before dosing. |
Issue 2: Lower Than Expected Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound in the GI Tract | - Consider reducing the particle size of the this compound powder through micronization to increase the surface area for dissolution. - Evaluate different formulation vehicles, including the addition of surfactants or co-solvents, to improve solubility. |
| Degradation of this compound in the GI Tract | - Assess the stability of this compound at different pH levels that mimic the stomach and intestinal environments. - If instability is observed, consider using an enteric-coated formulation to protect the compound from the acidic stomach environment. |
| First-Pass Metabolism | - While this compound has shown high oral bioavailability in some studies, significant first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. Investigating the metabolic profile of this compound in the relevant species may provide insights. |
| Issues with Blood Sampling or Bioanalysis | - Ensure the blood sampling schedule is appropriate to capture the Cmax. - Validate the bioanalytical method for accuracy, precision, and stability of this compound in the biological matrix. |
Data Presentation
Table 1: Reported Oral Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) | Half-life (h) | Reference |
| C57BL/6 Mice | 100 | 3.6 | [1] |
| Sprague Dawley Rats | 74 | 2.1 | [1] |
Table 2: Dose-Dependent Maximum Plasma Concentration (Cmax) of this compound in Spontaneously Hypertensive Rats (SHRs)
| Oral Dose (mg/kg) | Cmax (nM) | Reference |
| 1 | 88 | [1] |
| 3 | 441 | [1] |
| 10 | 1170 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Oral Bioavailability Assessment in Rodents
-
Animal Model: Use age- and weight-matched male or female rodents (e.g., Sprague Dawley rats or C57BL/6 mice).
-
Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
For a suspension, weigh the required amount of this compound and suspend it in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water). Use a homogenizer or sonicator to ensure a uniform suspension.
-
For a solution, dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with a vehicle such as saline. Ensure the final concentration of the organic solvent is well-tolerated by the animals.
-
-
Dosing:
-
Administer the this compound formulation orally via gavage at a defined dose volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via a suitable vein (e.g., tail vein) at a lower dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Key factors influencing the variability of this compound oral bioavailability.
References
Technical Support Center: WNK463 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the target engagement of WNK463 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the With-No-Lysine (WNK) family of serine/threonine kinases.[1][2] It targets the catalytic domain of all four WNK isoforms (WNK1, WNK2, WNK3, and WNK4), thereby blocking their kinase activity.[1][3]
Q2: How can I confirm that this compound is engaging its target (WNK kinases) in my cells?
A2: The most common and direct way to confirm this compound target engagement in cells is to measure the phosphorylation status of the immediate downstream substrates of WNK kinases, which are SPAK (SPS/STE20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[3][4][5] Inhibition of WNK kinase activity by this compound leads to a dose-dependent decrease in the phosphorylation of SPAK and OSR1.[1][2] This can be readily assessed by Western blotting.
Q3: What are the typical concentrations of this compound to use in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, concentrations ranging from 100 nM to 1 µM have been shown to be effective in inhibiting WNK kinase activity in various cell lines.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q4: Are there any off-target effects of this compound I should be aware of?
A4: this compound has been shown to be highly selective for WNK kinases over a large panel of other kinases.[7][8] However, at higher concentrations (e.g., 1 µM), some off-target effects on mTORC2 signaling have been observed, which could lead to reduced phosphorylation of SGK1.[6] Therefore, using the lowest effective concentration and including appropriate controls are crucial.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No change in pSPAK/pOSR1 levels after this compound treatment. | Inactive compound: this compound may have degraded. | Ensure proper storage of this compound (-20°C or -80°C) and use freshly prepared solutions.[2] |
| Low WNK kinase expression/activity: The chosen cell line may have low endogenous levels of WNK kinases or their activity might not be stimulated under basal conditions. | Select a cell line with known WNK kinase expression. Consider stimulating the pathway (e.g., with hypertonic stress) to increase basal pSPAK/pOSR1 levels before inhibitor treatment.[3] | |
| Suboptimal antibody for Western blotting: The antibody against pSPAK/pOSR1 may not be sensitive or specific enough. | Use a well-validated antibody for phosphorylated SPAK/OSR1. Test different antibody concentrations and incubation times. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect signaling pathways. | Maintain consistent cell culture practices. Use cells within a specific passage number range. |
| Inconsistent this compound treatment: Variations in incubation time or final concentration of the inhibitor. | Ensure accurate dilution and thorough mixing of this compound. Use a consistent incubation time for all experiments. | |
| Cell toxicity observed after this compound treatment. | High concentration of this compound: The concentration used may be too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 for toxicity and use a concentration well below this for target engagement studies. A cell viability assay, such as the AlamarBlue assay, can be used.[9] |
| Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the final concentration. | Ensure the final concentration of the vehicle is low (typically <0.1%) and include a vehicle-only control in your experiments. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against the four human WNK kinase isoforms.
| Kinase Isoform | IC50 (nM) |
| WNK1 | 5[2][3][7] |
| WNK2 | 1[2][3][7] |
| WNK3 | 6[2][3][7] |
| WNK4 | 9[2][3][7] |
Experimental Protocols
Key Experiment: Western Blot Analysis of pSPAK/pOSR1
This protocol describes how to assess this compound target engagement by measuring the phosphorylation of its downstream targets, SPAK and OSR1.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/Thr185), anti-total SPAK, anti-total OSR1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-6 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSPAK/pOSR1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total SPAK, total OSR1, and a loading control.
Visualizations
Caption: WNK kinase signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for confirming this compound target engagement by Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
dealing with WNK463 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with WNK463 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
This compound is a lipophilic molecule with poor aqueous solubility.[1] Precipitation typically occurs when a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent polarity can cause the compound to "crash out" of the solution, forming a visible precipitate. This is a common issue with hydrophobic small molecule inhibitors.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended and most common solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[4][5] It is crucial to use a fresh, anhydrous (moisture-free) grade of DMSO, as absorbed moisture can negatively impact the solubility of the compound.[4][6]
Q3: How should I prepare and store my this compound stock solution?
For optimal results, prepare a high-concentration primary stock solution (e.g., 10-20 mM) in anhydrous DMSO. To ensure complete dissolution, you can vortex the solution. If necessary, gentle warming to no higher than 50°C can be applied, but avoid excessive heat to prevent degradation.[6] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Stock solutions in DMSO are typically stable for up to 6 months at -80°C or 1 month at -20°C.[5]
Q4: What is the best method to dilute the this compound stock solution into my cell culture media to prevent precipitation?
Direct dilution of a highly concentrated DMSO stock into your aqueous media is a common cause of precipitation.[2] The recommended approach is to perform a serial or intermediate dilution. First, dilute your primary stock solution into a smaller volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to your final culture volume. This gradual reduction in solvent polarity helps to keep the compound in solution. Always add the diluted compound to the media dropwise while gently swirling the vessel.
Q5: I'm still observing a precipitate after following the recommended dilution protocol. What other troubleshooting steps can I take?
If precipitation persists, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally ≤ 0.1%, as many cell lines can tolerate this level without significant toxicity.[2]
-
Serum Content: The presence of serum proteins, like albumin, in the culture medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are using a serum-free medium, this might contribute to the problem.
-
Visual Confirmation: Before adding the this compound-containing medium to your cells, let it sit for about 10 minutes and then inspect it under a microscope to confirm the absence of a precipitate.[6]
-
Lower Working Concentration: If your experimental design allows, try using a lower final concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding this compound stock to media. | Rapid precipitation due to poor aqueous solubility of this compound.[4][5] | Prepare an intermediate dilution of this compound in pre-warmed media before adding to the final culture volume. Add the compound dropwise while gently swirling. |
| Media becomes cloudy over time in the incubator. | Slow precipitation of this compound due to instability at 37°C in an aqueous environment or saturation limits being exceeded. | Ensure the final concentration of this compound is below its solubility limit in the final medium. Prepare fresh dilutions for each experiment. |
| Inconsistent or non-reproducible experimental results. | Variable amounts of soluble, active this compound due to precipitation. | Strictly follow a validated dilution protocol. Visually inspect the media for precipitation before each use. Include a DMSO-only vehicle control in all experiments.[2] |
Quantitative Data Summary
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄F₃N₇O₂ | [5] |
| Molecular Weight | 463.46 g/mol | [4][5] |
| IC₅₀ for WNK1 | 5 nM | [4][5] |
| IC₅₀ for WNK2 | 1 nM | [4][5] |
| IC₅₀ for WNK3 | 6 nM | [4][5] |
| IC₅₀ for WNK4 | 9 nM | [4][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL (≥ 64.73 mM) | [5] |
| Ethanol | 92 mg/mL (198.5 mM) | [4] |
| Water | Insoluble | [4] |
| Methanol | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Allow the vial of powdered this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 463.46), you will need to add 215.77 µL of DMSO. (Calculation: (1 mg / 463.46 g/mol ) * 1,000,000 µL/L / 10 mmol/L = 215.77 µL).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.[5]
Protocol 2: Recommended Dilution of this compound into Cell Culture Media
This protocol is for preparing 10 mL of media with a final this compound concentration of 1 µM.
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.
-
Prepare Intermediate Dilution:
-
Pipette 1 µL of the 10 mM this compound stock solution into a sterile microcentrifuge tube.
-
Add 99 µL of the pre-warmed media to this tube to create a 100 µM intermediate solution.
-
Gently pipette up and down to mix. The DMSO concentration at this stage is 1%.
-
-
Prepare Final Working Solution:
-
Pipette 9.9 mL of pre-warmed media into your final sterile culture tube or flask.
-
Add the 100 µL of the 100 µM intermediate solution to the 9.9 mL of media.
-
Gently swirl the vessel to ensure even mixing.
-
-
Final Concentrations: The final concentration of this compound is 1 µM, and the final DMSO concentration is 0.01%.
-
Verification: Allow the final solution to sit for 10 minutes, then visually inspect for any signs of precipitation before adding it to your cells.
Visualizations
Caption: WNK signaling pathway inhibited by this compound.
Caption: Recommended workflow for this compound preparation and use.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to WNK463 and WNK476: Pan-Kinase Inhibition vs. Allosteric Specificity in WNK Targeting
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key inhibitors of the With-No-Lysine (WNK) kinase family: WNK463 and WNK476. The WNK signaling pathway is a critical regulator of ion homeostasis and blood pressure, making it a prime target for therapeutic intervention in hypertension and other related disorders. This document outlines the distinct mechanisms, potency, and selectivity profiles of these two compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
At a Glance: Key Differences
| Feature | This compound | WNK476 |
| Mechanism of Action | ATP-Competitive | Allosteric |
| Target Profile | Pan-WNK Inhibitor | WNK1-Specific Inhibitor |
| Binding Site | ATP-binding pocket | Allosteric site adjacent to the αC-helix |
| Selectivity | Broad inhibition of all four WNK isoforms | High selectivity for WNK1 |
Quantitative Analysis: Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and WNK476 against the four WNK kinase isoforms. The data highlights the pan-WNK activity of this compound and the high selectivity of WNK476 for WNK1.
| Inhibitor | WNK1 IC50 (nM) | WNK2 IC50 (nM) | WNK3 IC50 (nM) | WNK4 IC50 (nM) |
| This compound | 5[1] | 1[1] | 6[1] | 9[1] |
| WNK476 | 180[2] | Not Reported | Not Reported | Not Reported |
Note: While specific IC50 values for WNK476 against WNK2, WNK3, and WNK4 have not been reported in the reviewed literature, computational and mechanistic studies confirm its high specificity for WNK1.[3][4]
Mechanism of Action: A Tale of Two Binding Modes
This compound and WNK476 achieve their inhibitory effects through fundamentally different mechanisms, a crucial factor in their respective pharmacological profiles.
This compound: The ATP-Competitive Pan-Inhibitor
This compound functions by directly competing with ATP for binding to the highly conserved ATP-binding pocket of the WNK kinases.[4][5] This mode of action explains its broad activity across all four WNK isoforms. Its efficacy is dependent on its ability to outcompete endogenous ATP levels.
WNK476: The Allosteric Specialist
In contrast, WNK476 is an allosteric inhibitor that binds to a less conserved pocket adjacent to the ATP-binding site and the αC-helix.[2][5] This binding event induces a conformational change in the kinase that renders it inactive. Because it does not compete with ATP, its inhibitory activity may be less affected by high physiological ATP concentrations.[2] This allosteric mechanism is the basis for its high selectivity for WNK1 over the other isoforms.[3]
The WNK Signaling Pathway
The diagram below illustrates the central role of WNK kinases in regulating ion transport. WNKs phosphorylate and activate the downstream kinases SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1 then phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling cellular ion flux and, consequently, blood pressure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and WNK476.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the affinity of inhibitors for a kinase.
Materials:
-
WNK Kinase (e.g., WNK1, WNK2, WNK3, or WNK4)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor® 647-labeled)
-
TR-FRET Dilution Buffer
-
Test compounds (this compound or WNK476) diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the WNK kinase and Eu-anti-Tag antibody mixture to each well.
-
Add the Kinase Tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular OSR1 Phosphorylation Assay
This Western blot-based assay measures the ability of an inhibitor to block the phosphorylation of OSR1, a direct downstream target of WNK kinases, in a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium and supplements
-
This compound or WNK476
-
Sorbitol (for osmotic stress)
-
Lysis buffer
-
Primary antibodies (anti-phospho-OSR1, anti-total-OSR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or WNK476 for 1 hour.
-
Induce WNK pathway activation by treating the cells with sorbitol (e.g., 0.5 M) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-OSR1 and total OSR1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated OSR1 to total OSR1.
Conclusion
This compound and WNK476 represent two distinct and valuable tools for probing the WNK signaling pathway and for the development of novel therapeutics. This compound, as a potent pan-WNK inhibitor, is a powerful agent for studying the overall effects of WNK inhibition.[1][6] In contrast, the allosteric and highly selective nature of WNK476 for WNK1 offers a more targeted approach, potentially leading to a more refined therapeutic profile with fewer off-target effects.[2][3] The choice between these inhibitors will depend on the specific research question or therapeutic goal. This guide provides the foundational data and methodologies to inform such decisions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating specificity of an allosteric inhibitor WNK476 among With-No-Lysine kinase isoforms using molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
WNK463 Kinase Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of WNK463, a potent pan-WNK (With-No-Lysine) kinase inhibitor. The data presented here offers a comparative perspective on its on-target potency and off-target effects against a broad panel of kinases, supported by experimental methodologies and pathway context.
This compound: On-Target Potency
This compound demonstrates high potency against all four members of the WNK kinase family. In vitro biochemical assays have established the following half-maximal inhibitory concentrations (IC50):
| Kinase | IC50 (nM) |
| WNK1 | 5 |
| WNK2 | 1 |
| WNK3 | 6 |
| WNK4 | 9 |
Table 1: IC50 values of this compound against WNK kinase isoforms.
Kinase Selectivity Profile of this compound
To assess the selectivity of this compound, its activity was profiled against a broad panel of human kinases. The following table summarizes the percentage of remaining kinase activity in the presence of 1.0 µM this compound, providing a clear view of its off-target inhibition profile. A lower percentage indicates stronger inhibition.
| Kinase | % Activity Remaining | Kinase | % Activity Remaining | Kinase | % Activity Remaining |
| WNK1 | <10 | EPH-B2 | 128 | MKK2 | 127 |
| WNK2 | <10 | MARK4 | 124 | DDR2 | 122 |
| WNK3 | <10 | PKC alpha | 120 | IRAK4 | 120 |
| WNK4 | <10 | ULK1 | 120 | TTBK1 | 119 |
| OSR1 | 104 | MST2 | 119 | MNK1 | 117 |
| AMPK (hum) | 116 | STK33 | 116 | YES1 | 116 |
| PKB alpha | 115 | PIM1 | 115 | BRK | 115 |
| MNK2 | 114 | CK1 delta | 114 | NUAK1 | 114 |
| p38 gamma MAPK | 114 | PLK1 | 114 | TAK1 | 114 |
| DAPK1 | 113 | IRAK1 | 113 | PDK1 | 113 |
| p38 beta MAPK | 113 | NEK6 | 112 | MPSK1 | 112 |
| EPH-A4 | 112 | FGF-R1 | 111 | ABL | 111 |
| IR | 111 | HER4 | 110 | PHK | 110 |
| DYRK3 | 109 | IRR | 109 | MEKK1 | 108 |
| MAPKAP-K3 | 108 | GCK | 108 | ASK1 | 108 |
| BTK | 108 | CK2 | 107 | TGFBR1 | 107 |
| EPH-A2 | 107 | MSK1 | 107 | IKK beta | 106 |
| DYRK1A | 106 | TESK1 | 106 | TSSK1 | 106 |
| PAK5 | 105 | TLK1 | 105 | Src | 105 |
| Lck | 105 | PDGFRA | 105 | ERK1 | 105 |
| PKD1 | 105 | MST4 | 105 | IGF-1R | 105 |
| PKA | 105 | PIM3 | 105 | BRSK2 | 104 |
| PAK6 | 104 | LKB1 | 104 | GSK3 beta | 104 |
| Aurora B | 103 | TBK1 | 103 | MST3 | 103 |
| CAMK1 | 103 | MINK1 | 102 | CHK1 | 102 |
| MKK6 | 102 | PRAK | 102 | TTBK2 | 102 |
| HIPK2 | 102 | SIK2 | 102 | ERK8 | 102 |
| JNK1 | 102 | Aurora A | 102 | VEGFR1 | 101 |
| CDK2-Cyclin A | 101 | CDK9-Cyclin T1 | 101 | ERK5 | 101 |
| MARK3 | 101 | EPH-B3 | 100 | PKB beta | 100 |
| CSK | 100 | PINK | 100 | SmMLCK | 100 |
| PRK2 | 99 | RIPK2 | 99 | NEK2a | 99 |
| PKC gamma | 98 | MLK1 | 98 | TIE2 | 98 |
| MARK1 | 98 | TTK | 98 | PIM2 | 98 |
| EF2K | 97 | MAPKAP-K2 | 97 | PKC zeta | 97 |
| CAMKK beta | 97 | MAP4K3 | 97 | ROCK 2 | 97 |
| JNK3 | 96 |
Table 2: Kinase selectivity profile of this compound at 1.0 µM. Data sourced from the International Centre for Kinase Profiling.
It has also been reported that when tested at a higher concentration of 10 µM against a panel of 442 kinases, this compound displayed greater than 50% inhibition against only two of these kinases, underscoring its high selectivity.
Comparison with an Alternative WNK Inhibitor: WNK-IN-11
To provide further context for this compound's selectivity, it is compared here with another known WNK inhibitor, WNK-IN-11.
| Feature | This compound | WNK-IN-11 |
| Primary Target(s) | Pan-WNK (WNK1/2/3/4) | WNK1 |
| IC50 (WNK1) | 5 nM | 4 nM |
| Selectivity Profile | Highly selective. At 10 µM against 442 kinases, >50% inhibition of only 2 off-target kinases was observed. | Highly selective. At 10 µM against 440 kinases, significant off-target inhibition was observed only against BTK and FER kinases.[1] |
| Binding Mode | ATP-competitive | Allosteric |
Table 3: Comparison of this compound and WNK-IN-11.
WNK Signaling Pathway
WNK kinases are key regulators of ion homeostasis and blood pressure. They act upstream of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn phosphorylate and regulate various ion co-transporters.
Caption: WNK kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol using ADP-Glo™)
The selectivity of this compound against a panel of kinases is typically determined using an in vitro kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test inhibitors) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase reaction buffer to the desired final concentrations. A DMSO-only control is included.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add the specific kinase in kinase reaction buffer.
-
Add the diluted this compound or DMSO control to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of the specific peptide substrate and ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).
-
Termination of Reaction and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to the DMSO control. For IC50 determination, the percent inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve. For single-point screening, the percent activity remaining is calculated.
References
Validating WNK463 Efficacy: A Comparative Guide for Preclinical Cancer Research
For Immediate Release
This guide provides a comparative analysis of the pan-WNK kinase inhibitor, WNK463, for researchers, scientists, and drug development professionals. The focus is on its preclinical efficacy, with a particular interest in its validation using patient-derived xenograft (PDX) models. While direct efficacy data for this compound in PDX models is not yet available in published literature, this document summarizes the existing preclinical evidence from other relevant in vivo models and provides a framework for comparison against standard-of-care therapies.
Introduction to this compound and the WNK Signaling Pathway
This compound is a potent and orally bioavailable pan-WNK kinase inhibitor, targeting all four isoforms of the With-No-Lysine (K) kinases (WNK1, WNK2, WNK3, and WNK4) with high affinity. The WNK signaling cascade plays a crucial role in regulating ion homeostasis and has been implicated in cancer progression, making it an attractive therapeutic target.[1][2] WNK kinases phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive Kinase 1) and SPAK (STE20/SPS1-related Proline/Alanine-rich Kinase), which in turn regulate various ion co-transporters.[2] Dysregulation of this pathway can contribute to tumor growth, metastasis, and angiogenesis.[2]
This compound Efficacy in Preclinical Models
While studies specifically utilizing patient-derived xenografts are not yet published, the anti-cancer activity of this compound has been evaluated in cell line-derived xenograft and syngeneic mouse models for breast and colon cancer, respectively.
Breast Cancer Xenograft Model
In a study using a metastatic breast cancer model with MDA-MB-231 cells, this compound treatment demonstrated a significant reduction in tumor growth and metastatic burden.[3][4] This suggests that inhibiting the WNK pathway could be a viable strategy for combating invasive breast cancer.[1][3][4][5][6][7]
Colon Cancer Syngeneic Model
Research in a syngeneic mouse model of colon cancer (MC38) also indicated that WNK inhibition suppresses tumor development.[8] This provides further evidence for the potential of WNK inhibitors as anti-cancer agents.
Comparative Analysis with Standard-of-Care Therapies
A direct comparison of this compound with other therapies in PDX models is not possible due to the lack of data. However, a conceptual comparison based on mechanism and available preclinical data can be made.
| Feature | This compound | Standard-of-Care (Triple-Negative Breast Cancer) | Standard-of-Care (Colorectal Cancer) |
| Mechanism of Action | Pan-WNK kinase inhibitor, targeting the WNK/SPAK/OSR1 signaling pathway. | Primarily cytotoxic chemotherapy (e.g., taxanes, anthracyclines), PARP inhibitors for BRCA-mutated tumors, and immunotherapy (anti-PD-1/PD-L1). | Chemotherapy (e.g., 5-FU, oxaliplatin, irinotecan), targeted therapies (e.g., anti-EGFR for RAS wild-type, anti-VEGF), and immunotherapy (for MSI-high tumors). |
| Reported Preclinical Efficacy | Reduced tumor growth and metastasis in a cell line-derived breast cancer xenograft model and a colon cancer syngeneic model.[8] | Varies depending on the specific agent and tumor subtype. Often demonstrates tumor regression in responsive PDX models. | Varies based on the specific regimen and the molecular profile of the PDX model. |
| Potential Advantages | Novel mechanism of action that may be effective in tumors resistant to standard therapies. Potential to impact both tumor cells and the tumor microenvironment. | Established clinical efficacy in a subset of patients. | Well-defined efficacy in specific patient populations based on biomarkers. |
| Limitations | Lack of efficacy data in patient-derived xenograft models. Full clinical potential and patient selection biomarkers are yet to be determined. | Significant toxicity and development of resistance are common. | Efficacy is often limited to specific molecular subtypes, and resistance can develop. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the preclinical evaluation of this compound.
Patient-Derived Xenograft (PDX) Model Establishment (General Protocol)
-
Tumor Implantation: Fresh tumor tissue from a patient is obtained under sterile conditions and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumor is then harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.
-
Model Characterization: Established PDX models are characterized to ensure they retain the key histological and molecular features of the original patient tumor.
In Vivo Efficacy Study in Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used for cell line-derived or patient-derived xenograft studies.
-
Tumor Implantation: Cancer cells (e.g., 1 x 10⁶ MDA-MB-231 cells) are injected subcutaneously or orthotopically into the mice. For PDX models, a tumor fragment is implanted.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered via oral gavage at a specified dose and schedule (e.g., 10 mg/kg daily). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival, body weight monitoring (for toxicity), and biomarker analysis of tumor tissue at the end of the study.
Visualizing the Science
WNK Signaling Pathway
Caption: The WNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
Logical Flow: this compound vs. Standard of Care
Caption: Conceptual comparison of this compound and standard therapies in a PDX model context.
References
- 1. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. WNK1 Enhances Migration and Invasion in Breast Cancer Models [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
On-Target Efficacy of WNK463: A Comparative Guide to Confirmation Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-WNK kinase inhibitor, WNK463, with alternative methods for studying the WNK signaling pathway. We focus on the use of small interfering RNA (siRNA) as a robust method for confirming the on-target effects of this compound. Detailed experimental protocols and supporting data are provided to assist researchers in designing and executing their studies.
This compound: A Potent Pan-WNK Kinase Inhibitor
This compound is an orally bioavailable small molecule that potently inhibits all four members of the With-No-Lysine (WNK) kinase family.[1][2] These serine/threonine kinases are crucial regulators of ion homeostasis and are implicated in hypertension and other physiological processes.[1][3]
Comparative Efficacy of this compound
The inhibitory activity of this compound against the four human WNK kinase isoforms has been determined through in vitro kinase assays.
| Kinase Isoform | This compound IC50 (nM)[2][3][4] |
| WNK1 | 5 |
| WNK2 | 1 |
| WNK3 | 6 |
| WNK4 | 9 |
Confirming On-Target Effects of this compound with siRNA
To ensure that the observed cellular effects of this compound are a direct result of WNK kinase inhibition, it is essential to perform on-target validation studies. A widely accepted method for this is to compare the phenotypic and molecular effects of this compound treatment with those of siRNA-mediated knockdown of the target kinase, most commonly WNK1.[5]
WNK Signaling Pathway and Points of Intervention
The WNK signaling cascade is a critical pathway in regulating ion transport. WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Activated SPAK/OSR1, in turn, phosphorylate and modulate the activity of various ion co-transporters, such as NKCC1 and NCC.
Below is a diagram illustrating the WNK signaling pathway and the points of intervention for this compound and WNK1 siRNA.
References
WNK463 vs. WNK-IN-11: A Comparative Analysis in Natural Killer Cell Function
In the landscape of kinase inhibitors, WNK463 and WNK-IN-11 have emerged as critical tools for dissecting the role of With-No-Lysine (WNK) kinases in cellular processes. For researchers in immunology and oncology, understanding the nuanced effects of these inhibitors on natural killer (NK) cells is paramount. This guide provides an objective comparison of this compound and WNK-IN-11, supported by experimental data, to aid in the selection and application of these compounds in NK cell studies.
Introduction to WNK Kinases and Inhibitors
The WNK family of serine/threonine kinases (WNK1-4) are crucial regulators of ion homeostasis and cellular osmoregulation.[1][2] They act upstream of the OSR1 and SPAK kinases, which in turn phosphorylate and regulate various ion cotransporters.[1] Dysregulation of the WNK signaling pathway has implications in hypertension and, as recent studies show, in immune cell function.[1][2]
This compound is a potent, orally bioavailable pan-WNK kinase inhibitor, targeting all four WNK family members with IC50 values in the low nanomolar range (WNK1: 5 nM, WNK2: 1 nM, WNK3: 6 nM, WNK4: 9 nM).[3][4] In contrast, WNK-IN-11 is described as a WNK1-specific inhibitor.[1] This difference in specificity is a key consideration for experimental design.
Comparative Efficacy in Natural Killer Cells
Recent studies have demonstrated that inhibition of WNK kinases by either this compound or WNK-IN-11 significantly impairs multiple aspects of NK cell function.[1][2] Both inhibitors have been shown to decrease IL-2-activated NK cell volume, motility, and cytolytic activity.[1][2][5]
Quantitative Effects on NK Cell Properties
| Parameter | This compound | WNK-IN-11 | Reference |
| NK Cell Volume | Dose-dependent decrease | Dose-dependent decrease | [1] |
| NK Cell Motility | Gradual decline to a complete standstill over 20 minutes | Significant decrease | [1] |
| Cytolytic Activity | Significant decrease | Significant decrease | [1] |
| p38 Phosphorylation | Significant increase | Increase (less potent than this compound) | [1] |
| NFAT5 mRNA Expression | Significant increase | Significant increase | [1] |
| Autophagy Induction | Increase in LC3-II and decrease in p62 | Increase in LC3-II and decrease in p62 | [1] |
| mTORC1 Signaling | Suppression | Suppression | [1] |
| Akt Phosphorylation (S473) | Increase | Increase | [1] |
| c-Myc Phosphorylation (S62) | Increase | Increase | [1] |
Signaling Pathways Affected by WNK Inhibition in NK Cells
Inhibition of WNK kinases in NK cells triggers a cascade of signaling events, ultimately leading to the observed functional deficits. Both this compound and WNK-IN-11 induce a state mimicking hypertonic stress, leading to the activation of stress-response pathways and the induction of autophagy.[1]
Caption: WNK inhibitor signaling cascade in NK cells.
Experimental Protocols
NK Cell Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytolytic activity of NK cells against target tumor cells in the presence of WNK inhibitors.
Caption: NK cell cytotoxicity assay workflow.
Methodology:
-
Cell Preparation:
-
Primary mouse NK cells are activated with IL-2.
-
Target tumor cell lines (e.g., B16-F10, YAC-1, or RMA-S) are cultured and harvested.[1]
-
-
Co-culture:
-
Incubation:
-
The plates are incubated for a defined period (e.g., 2 hours).[1]
-
-
Measurement of Cytotoxicity:
-
Target cell lysis is quantified. This can be done using various methods, such as measuring the release of a fluorescent dye (e.g., Calcein-AM) from lysed target cells or through flow cytometry-based assays that identify dead target cells.
-
Transwell Migration Assay
This protocol is used to evaluate the effect of WNK inhibitors on the chemotactic migration of NK cells.
Methodology:
-
Chamber Setup:
-
A transwell chamber with a porous membrane is used.
-
-
Chemoattractant:
-
A chemoattractant, such as the chemokine CCL5, is placed in the lower chamber.[1]
-
-
Cell Seeding:
-
IL-2 activated NK cells are placed in the upper chamber in the presence of this compound, WNK-IN-11, or a control vehicle.[1]
-
-
Incubation:
-
The chamber is incubated to allow for cell migration through the membrane.
-
-
Quantification:
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting.
-
Conclusion
Both this compound and WNK-IN-11 serve as effective inhibitors of WNK kinase activity in NK cells, leading to significant functional impairments. The primary distinction lies in their specificity, with this compound acting as a pan-WNK inhibitor and WNK-IN-11 targeting WNK1. This makes WNK-IN-11 a more suitable tool for investigating the specific roles of WNK1 in NK cell biology. Conversely, this compound can be employed to study the broader consequences of inhibiting the entire WNK kinase family. The choice between these inhibitors should be guided by the specific research question and the desired level of target selectivity. The experimental data consistently demonstrates that the catalytic activity of WNK kinases is indispensable for maintaining the volume, motility, and cytotoxic capacity of natural killer cells.[2]
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Specificity of WNK463 for WNK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WNK463, a pan-WNK kinase inhibitor, with other emerging alternatives, focusing on the in vivo specificity for the four With-No-Lysine (WNK) kinase isoforms: WNK1, WNK2, WNK3, and WNK4. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their in vivo studies.
Introduction to WNK Kinases and the Significance of Isoform Specificity
The WNK family of serine/threonine kinases are crucial regulators of ion homeostasis and play a significant role in blood pressure regulation.[1] The four mammalian WNK isoforms, despite having a conserved kinase domain, exhibit distinct physiological functions and expression patterns. Therefore, the development and characterization of isoform-specific inhibitors are paramount for dissecting the individual roles of each WNK kinase in health and disease, and for developing targeted therapeutics with improved safety profiles. This compound is a potent, orally bioavailable pan-WNK inhibitor that has been instrumental in elucidating the broader consequences of WNK kinase inhibition in vivo.[2] However, the field is evolving with the discovery of inhibitors purported to have greater isoform specificity.
Comparative Analysis of WNK Inhibitors
The following table summarizes the in vitro potency of this compound and other notable WNK kinase inhibitors. It is important to note that direct in vivo comparative data on isoform specificity remains limited for many of the newer compounds.
| Inhibitor | Type | WNK1 IC₅₀ (nM) | WNK2 IC₅₀ (nM) | WNK3 IC₅₀ (nM) | WNK4 IC₅₀ (nM) | Key In Vivo Findings |
| This compound | ATP-competitive, pan-WNK inhibitor | 5 | 1 | 6 | 9 | Decreases blood pressure, increases urine output and urinary sodium and potassium excretion in spontaneously hypertensive rats (SHRs).[3] |
| WNK-IN-11 | WNK inhibitor | - | - | - | - | In vivo, WNK-IN-11, similar to this compound, decreased NK cell volume and cytolytic activity.[1] |
| WNK476 | Allosteric WNK1 inhibitor | 180 (IC₅₀) | - | - | - | Binds to an allosteric site on WNK1. In vivo efficacy of optimized analogs has been demonstrated in rodent hypertension models.[4] |
| SW120619 | ATP-competitive, WNK3-selective inhibitor | >WNK3 | >WNK3 | Potent | >WNK3 | In vitro screens show selectivity for WNK3 over other isoforms and a panel of other kinases. In vivo data is not yet available.[5] |
IC₅₀ values are approximate and may vary between different assay conditions. Data for WNK-IN-11 and SW120619 are less complete in the public domain.
WNK Signaling Pathway
The WNK kinases regulate ion transport via a well-defined signaling cascade. Understanding this pathway is crucial for interpreting the effects of WNK inhibitors.
Figure 1: Simplified WNK signaling cascade and points of intervention by various inhibitors.
Experimental Protocols for Assessing In Vivo Specificity
Assessing the in vivo specificity of a WNK inhibitor requires a multi-faceted approach, combining pharmacokinetic (PK) and pharmacodynamic (PD) studies. The primary method for evaluating target engagement and isoform specificity in vivo is to measure the phosphorylation status of downstream substrates in relevant tissues, such as the kidney.
Experimental Workflow
Figure 2: A typical experimental workflow for assessing the in vivo specificity of WNK inhibitors.
Detailed Methodologies
1. Animal Models and Dosing:
-
Model: Spontaneously hypertensive rats (SHRs) are a commonly used and relevant model for studying the effects of WNK inhibitors on blood pressure.[3] Wild-type mice or rats can also be used for baseline pharmacodynamic studies.
-
Dosing: this compound is orally bioavailable and can be administered via oral gavage.[2] The dose and frequency will depend on the specific experimental goals and the pharmacokinetic profile of the inhibitor.
2. Tissue Collection and Lysate Preparation:
-
At desired time points post-dosing, animals are euthanized, and kidneys are rapidly excised.
-
The kidney tissue is snap-frozen in liquid nitrogen and stored at -80°C until further processing.
-
For lysate preparation, the frozen tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Western Blot Analysis of Pharmacodynamic Markers:
-
Principle: Western blotting is used to quantify the levels of total and phosphorylated proteins in the kidney lysates. A decrease in the phosphorylation of SPAK/OSR1, NCC, and NKCC2 following inhibitor treatment indicates target engagement.
-
Antibodies: Specific antibodies that recognize the phosphorylated forms of SPAK/OSR1 (e.g., p-SPAK/OSR1 at the T-loop), NCC (e.g., p-NCC at Thr53, Thr58, or Ser71), and NKCC2 (e.g., p-NKCC2 at Thr96/101) are used.[6][7] Antibodies against the total forms of these proteins are used for normalization.
-
Procedure:
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with the primary antibody of interest overnight.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.
-
4. Pharmacokinetic Analysis:
-
Blood samples are collected at various time points after inhibitor administration.
-
Plasma is separated and the concentration of the inhibitor is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
This data is used to determine the inhibitor's pharmacokinetic parameters, such as Cmax, Tmax, and half-life, which can then be correlated with the observed pharmacodynamic effects.
Interpreting In Vivo Specificity
True in vivo isoform specificity is challenging to demonstrate conclusively. While a decrease in the phosphorylation of downstream markers confirms target engagement of the WNK pathway, attributing this to the inhibition of a specific WNK isoform requires careful experimental design and interpretation.
-
Differential Effects on Downstream Markers: Different WNK isoforms may have preferential downstream targets in specific nephron segments. For instance, dissecting the effects on NCC (primarily in the distal convoluted tubule) versus NKCC2 (in the thick ascending limb) could provide clues about isoform-specific inhibition.
-
Use of Knockout/Knock-in Models: The most definitive way to assess in vivo isoform specificity is to test the inhibitor in genetic models where specific WNK isoforms are knocked out or rendered catalytically inactive.
-
Correlation with Phenotypic Outcomes: Observing distinct physiological outcomes with different inhibitors (e.g., effects on blood pressure versus potassium homeostasis) could suggest differential engagement of WNK isoforms.
Conclusion
This compound remains a valuable tool for studying the overall physiological roles of the WNK kinase family due to its potent, pan-isoform inhibition. However, as the field progresses, the development and rigorous in vivo characterization of isoform-specific inhibitors, such as the promising WNK3-selective compound SW120619 and allosteric WNK1 inhibitors, will be critical for dissecting the individual contributions of each WNK kinase to cellular and systemic physiology. The experimental framework outlined in this guide provides a basis for the systematic evaluation of the in vivo specificity of novel WNK inhibitors.
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Optimization of Allosteric With-No-Lysine (WNK) Kinase Inhibitors and Efficacy in Rodent Hypertension Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of the WNK4-SPAK/OSR1 pathway has a minor effect on baseline NKCC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vivo Efficacy of WNK463 and Other Antihypertensive Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of WNK463, a novel pan-WNK (With-No-Lysine) kinase inhibitor, against established classes of antihypertensive drugs. While direct comparative studies are limited, this document synthesizes available preclinical data from various in vivo studies to facilitate an objective assessment of their pharmacological profiles. The development of this compound was reportedly discontinued due to preclinical safety concerns, a factor to consider when evaluating its data.
Mechanism of Action: The WNK-SPAK-NCC Signaling Pathway
WNK kinases are crucial regulators of blood pressure and electrolyte homeostasis. They exert their effects through the WNK-SPAK/OSR1-NCC signaling cascade. Inhibition of WNK kinases, therefore, presents a novel mechanism for achieving antihypertensive effects.
Safety Operating Guide
Proper Disposal Procedures for WNK463: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance on the proper disposal of WNK463, a pan-WNK kinase inhibitor. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling and disposal to ensure personnel safety and environmental protection.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and maintain a safe laboratory environment. The overriding principle is to manage all waste streams containing this compound as chemical waste, to be disposed of through a licensed contractor, unless otherwise directed by your institution's Environmental Health and Safety (EHS) department.
Core Principles of this compound Disposal
-
Segregation: Keep this compound waste separate from general laboratory trash and other chemical waste streams.
-
Labeling: Clearly label all containers with "this compound Waste" and specify the contents (e.g., "Solid this compound," "this compound in DMSO," "Contaminated Sharps").
-
Containment: Use sealed, leak-proof containers compatible with the waste type.
-
Consultation: Always follow your institution's specific chemical waste disposal guidelines. Consult your EHS department for any uncertainties.
Data Presentation: this compound Properties Relevant to Handling and Disposal
The following table summarizes key quantitative data for this compound, aiding in its safe handling and the preparation of disposal manifests.
| Property | Value | Citation |
| Molecular Formula | C₂₁H₂₄F₃N₇O₂ | [1] |
| Molecular Weight | 463.50 g/mol | [1] |
| CAS Number | 2012607-27-9 | [1] |
| Physical State | Solid (Powder) | [1] |
| Solubility | Soluble in DMSO and Ethanol | [3][4] |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | [5] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols detail the disposal methods for various forms of this compound waste generated during typical laboratory experiments.
Unused or Expired Solid this compound
This procedure applies to the original powder form of this compound.
-
Do Not Discard as Regular Trash: Given its biological activity, solid this compound should never be disposed of in the general trash.
-
Container: Ensure the compound is in its original, clearly labeled vial or a securely sealed, compatible container.
-
Labeling: If not in the original vial, label the new container as "Solid this compound Waste."
-
Segregation: Place the container in a designated chemical waste collection area, separate from liquid waste.
-
Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste contractor.
This compound Solutions
This protocol covers this compound dissolved in solvents such as DMSO or ethanol, as well as aqueous buffers from cell-based assays.
-
Segregate by Solvent:
-
Organic Solvents (e.g., DMSO, Ethanol): Collect this compound solutions in a dedicated, sealed waste container for flammable or organic waste. Do not mix with aqueous waste.
-
Aqueous Solutions: Collect cell culture media and other aqueous solutions containing this compound in a separate, sealed waste container.
-
-
Container: Use a leak-proof, chemical-resistant container (e.g., a high-density polyethylene bottle) with a secure screw cap.
-
Labeling: Clearly label the container with "this compound Waste in [Solvent Name]" (e.g., "this compound Waste in DMSO"). List all chemical components.
-
Avoid Drain Disposal: Do not pour this compound solutions down the drain. While not classified as hazardous, its effects on aquatic life are not well-documented.
-
Disposal: Store the sealed container in a secondary containment tray in a designated waste accumulation area. Dispose of it through your institution's chemical waste program.
Contaminated Labware and Personal Protective Equipment (PPE)
This procedure is for items that have come into direct contact with this compound, such as pipette tips, serological pipettes, centrifuge tubes, flasks, gloves, and bench paper.
-
Solid Waste Stream:
-
Non-Sharp Items: Collect contaminated gloves, tubes, and other non-sharp solid waste in a durable, sealed plastic bag or a designated solid waste container.
-
Sharp Items: Place contaminated needles, syringes, and glass Pasteur pipettes into a designated sharps container for chemical contamination.
-
-
Labeling:
-
Label the solid waste bag or container as "this compound Contaminated Solid Waste."
-
Label the sharps container as "Sharps Waste Contaminated with this compound."
-
-
Disposal:
-
Dispose of the sealed bag or container as chemical solid waste.
-
Dispose of the full sharps container through your institution's chemical or biohazardous waste stream, as per their guidelines for chemically contaminated sharps.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
